[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate is a complex organic compound belonging to the carbamate family This compound is characterized by its unique structure, which includes bromopropanoyl groups and a dimethylpentyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate typically involves the reaction of 2-bromopropionyl bromide with appropriate amines and alcohols under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high-quality output .
Chemical Reactions Analysis
Types of Reactions
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Major Products Formed
Scientific Research Applications
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Bromopropionyl bromide: A related compound used in similar synthetic applications.
Iodopropynyl butylcarbamate: Another carbamate compound with different substituents, used primarily as a preservative.
Uniqueness
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual bromopropanoyl groups and dimethylpentyl backbone make it versatile for various applications, distinguishing it from other carbamate compounds .
Properties
CAS No. |
25648-71-9 |
---|---|
Molecular Formula |
C15H24Br2N2O6 |
Molecular Weight |
488.17 g/mol |
IUPAC Name |
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate |
InChI |
InChI=1S/C15H24Br2N2O6/c1-7(2)11(25-15(23)19-13(21)10(5)17)8(3)6-24-14(22)18-12(20)9(4)16/h7-11H,6H2,1-5H3,(H,18,20,22)(H,19,21,23) |
InChI Key |
ZHWPDMSUHBICJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)COC(=O)NC(=O)C(C)Br)OC(=O)NC(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.